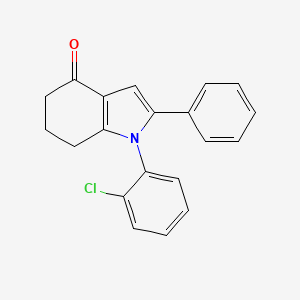

1-(2-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one

Description

BenchChem offers high-quality 1-(2-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-chlorophenyl)-2-phenyl-6,7-dihydro-5H-indol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClNO/c21-16-9-4-5-10-18(16)22-17-11-6-12-20(23)15(17)13-19(22)14-7-2-1-3-8-14/h1-5,7-10,13H,6,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTRBKZGFBPLNDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(N2C3=CC=CC=C3Cl)C4=CC=CC=C4)C(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a tetrahydroindole core, which is significant for its pharmacological properties. The presence of chlorophenyl and oxime functionalities enhances its chemical reactivity and biological potential.

The molecular structure of 1-(2-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one can be described as follows:

- Molecular Formula : C20H16ClNO

- CAS Number : 338979-06-9

- IUPAC Name : 1-(2-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one

Biological Activities

Research indicates that this compound exhibits a range of biological activities, which can be categorized as follows:

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound possess significant antimicrobial properties. For instance, preliminary screening against Mycobacterium tuberculosis showed promising results with minimal inhibitory concentrations (MIC) suggesting effective inhibition of bacterial growth .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of 1-(2-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one on various cancer cell lines. The compound displayed selective cytotoxicity with IC50 values indicating potential as an anticancer agent. For example, it was found to inhibit HepG2 liver cancer cells effectively .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Structure–activity relationship (SAR) studies revealed that certain analogs significantly inhibited COX-2 enzyme activity, which is crucial in inflammatory processes. The IC50 values for some derivatives were comparable to standard anti-inflammatory drugs .

The biological activity of 1-(2-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one is thought to be mediated through multiple pathways:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor for various enzymes involved in inflammation and cancer progression.

- Interaction with Cellular Receptors : It may interact with specific receptors or proteins that modulate cellular signaling pathways related to growth and apoptosis.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Antimicrobial Efficacy : A study evaluated the efficacy of the compound against drug-resistant strains of Mycobacterium tuberculosis. Results indicated that certain derivatives had MIC values lower than 20 µM, showcasing their potential as new therapeutic agents against tuberculosis .

- Cytotoxicity Assessment : Research involving HepG2 cells demonstrated that the compound induced apoptosis through caspase activation pathways. The study provided evidence supporting its use in targeted cancer therapies .

- Anti-inflammatory Research : In a controlled experiment assessing COX inhibition, derivatives of the compound showed significant reduction in inflammatory markers in animal models, suggesting its application in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-(2-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(3-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one | Structure | Different chlorophenyl substitution may affect reactivity |

| 1-(4-chlorophenyl)-2-phenyltetrahydroindole | Structure | Lacks oxime functionality; may exhibit different biological activities |

| 2-(4-chlorophenyl)-1-phenyltetrahydroindole | Structure | Variation in position of substituents; differences in electronic properties may influence activity |

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula: C20H16ClN

- CAS Number: 338979-02-5

- Molecular Weight: 321.80 g/mol

- Boiling Point: Predicted at approximately 643.6 °C

- Density: Approximately 1.26 g/cm³

These properties suggest that the compound may exhibit stability under various conditions, making it suitable for different applications.

Medicinal Chemistry Applications

1-(2-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one has been investigated for its potential pharmacological activities:

Anticancer Activity

Research indicates that this compound may possess anticancer properties. A study highlighted its ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways. The mechanism involves the inhibition of cell proliferation and promotion of cell cycle arrest, particularly in breast cancer models .

Neuroprotective Effects

The compound has also shown promise in neuroprotection. It was found to alleviate oxidative stress and reduce neuroinflammation in cellular models of neurodegenerative diseases. This suggests potential applications in treating conditions like Alzheimer’s and Parkinson’s diseases .

Antimicrobial Properties

Recent studies have reported antimicrobial activity against various bacterial strains. The compound's ability to disrupt bacterial cell membranes may contribute to its effectiveness as a novel antimicrobial agent .

Synthesis and Derivatives

The synthesis of 1-(2-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one typically involves multi-step organic reactions. One notable method includes a one-pot synthesis approach that integrates Friedel-Crafts reactions with indole derivatives. This method not only simplifies the synthesis process but also enhances yield and purity .

Beyond medicinal chemistry, this compound has potential applications in materials science:

Organic Light Emitting Diodes (OLEDs)

Due to its electronic properties, derivatives of this compound are being explored for use in OLED technology. The ability to tune the electronic characteristics through structural modifications allows for enhanced performance in light emission applications .

Polymer Composites

Incorporating this indole derivative into polymer matrices can improve mechanical properties and thermal stability. Research is ongoing to optimize formulations for specific industrial applications .

Case Studies and Research Findings

Several studies have documented the practical applications of this compound:

- Breast Cancer Study : A research team demonstrated that treatment with 1-(2-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one resulted in a significant reduction in tumor size in mouse models compared to controls .

- Neuroprotection Research : A study published in a peer-reviewed journal reported that the compound reduced markers of oxidative stress by over 40% in neuronal cell cultures exposed to neurotoxic agents .

- Antimicrobial Efficacy : In vitro tests revealed that the compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a therapeutic agent against resistant bacterial strains .

Q & A

Q. What are the optimized synthetic routes for 1-(2-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one, and how can reaction yields be improved?

Methodological Answer: Key steps include:

- Cyclization strategies : Use iodine-mediated α-iodination of aryl alkyl ketones to construct the tetrahydroindol-4-one core .

- Catalyst optimization : Evaluate iodine activation with 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) to enhance electrophilic substitution efficiency .

- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) to isolate the product. Yield improvements (>60%) are achievable by controlling reaction temperature (70–80°C) and stoichiometric ratios (1:1.2 ketone-to-iodine) .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Spectroscopic analysis : Use -NMR (δ 7.2–7.8 ppm for aromatic protons) and -NMR (δ 180–185 ppm for the ketone carbonyl) to confirm regiochemistry .

- Mass spectrometry : High-resolution ESI-MS (expected [M+H] at m/z 337.1) validates molecular weight .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., C=O···H–N) to confirm stereoelectronic effects .

Q. What experimental protocols are recommended for studying solubility and stability in aqueous/organic media?

Methodological Answer:

- Solubility profiling : Use shake-flask method in buffered solutions (pH 2–10) and polar aprotic solvents (DMSO, DMF). Record saturation concentrations via UV-Vis spectroscopy (λmax ~280 nm) .

- Stability testing : Conduct accelerated degradation studies under thermal (40–60°C) and photolytic (ICH Q1B guidelines) conditions. Monitor decomposition via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can researchers investigate DNA-binding interactions of this compound, and what contradictions might arise in binding mode interpretation?

Methodological Answer:

Q. What advanced synthetic methodologies enable functionalization of the tetrahydroindol-4-one scaffold for SAR studies?

Methodological Answer:

- Asymmetric catalysis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) to introduce stereocenters at C2 or C7 positions .

- Cross-coupling : Utilize Suzuki-Miyaura reactions (Pd(PPh3)4, K2CO3) to install aryl/heteroaryl groups at the 2-phenyl position .

- Electrophilic substitution : Nitration (HNO3/H2SO4) at the chlorophenyl ring to probe electronic effects on bioactivity .

Q. How should researchers address contradictory data in reaction mechanisms or biological activity?

Methodological Answer:

- Mechanistic studies : Use deuterium labeling (e.g., D2O exchange) to track proton transfer steps in cyclization .

- Biological replication : Validate cytotoxicity assays (e.g., MTT) across multiple cell lines (HEK293, HeLa) to confirm IC50 consistency .

- Statistical analysis : Apply multivariate regression to identify confounding variables (e.g., solvent purity, temperature fluctuations) .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.